molecular formula C12H19N3 B13074170 4-[(4-Methylphenyl)methyl]piperazin-1-amine

4-[(4-Methylphenyl)methyl]piperazin-1-amine

Cat. No.: B13074170
M. Wt: 205.30 g/mol
InChI Key: MJRDECMSOPULJE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 4-[(4-Methylphenyl)methyl]piperazin-1-amine derives its systematic name from the piperazine backbone, a six-membered ring containing two nitrogen atoms at positions 1 and 4. According to IUPAC rules, the parent structure is piperazine (C₄H₁₀N₂), with substituents prioritized based on functional group hierarchy. The amine group (-NH₂) at position 1 takes precedence, while the 4-methylbenzyl group [(4-methylphenyl)methyl] occupies position 4 of the ring.

The full IUPAC name, This compound , reflects this substitution pattern. The benzyl moiety (C₆H₅CH₂-) is modified by a para-methyl group on the aromatic ring, resulting in the (4-methylphenyl)methyl descriptor. Isomeric considerations arise primarily from the positioning of the methyl group on the benzene ring. For instance, shifting the methyl group to the ortho or meta positions would yield structural isomers such as 2- or 3-methyl derivatives, respectively. However, the compound lacks stereoisomers due to the absence of chiral centers or restricted rotation around the piperazine ring.

Molecular Formula and Structural Characterization

The molecular formula of this compound is C₁₂H₁₉N₃ , with a molecular weight of 205.30 g/mol . This formula accounts for the piperazine core (C₄H₁₀N₂), the benzyl group (C₇H₇), and the additional methyl substituent (CH₃). Structural characterization typically employs spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR would reveal distinct signals for the piperazine protons (δ 2.5–3.5 ppm), aromatic protons from the benzene ring (δ 6.8–7.2 ppm), and the methyl group (δ 2.3 ppm).
  • Infrared (IR) Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) are characteristic.
  • Mass Spectrometry : Electron ionization would produce a molecular ion peak at m/z 205, with fragmentation patterns corresponding to the loss of the benzyl group (C₇H₇, m/z 114) and subsequent breakdown of the piperazine ring.

X-ray crystallography, though not directly reported for this compound, provides insights into analogous structures. For example, substituted piperazines often adopt a chair conformation in the solid state, with substituents occupying equatorial positions to minimize steric strain.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, studies on related piperazine derivatives offer valuable parallels. In N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide (a structurally similar compound), the piperazine ring adopts a slightly distorted chair conformation , with the benzyl group oriented equatorially to reduce van der Waals repulsions. The dihedral angle between the benzene ring and the piperazine plane in such derivatives typically ranges from 85° to 90° , ensuring minimal electronic conjugation between the aromatic system and the nitrogen lone pairs.

Hydrogen bonding plays a critical role in crystal packing. For instance, in 4-methyl-N-(4-nitrobenzylidene)piperazin-1-amine , intermolecular N-H⋯O interactions stabilize the lattice, forming chains along the crystallographic axis. Similar behavior is anticipated for this compound, where the primary amine group could participate in hydrogen bonds with adjacent molecules.

Conformational flexibility in solution is influenced by the piperazine ring’s puckering dynamics. Computational studies predict a puckering amplitude (Q) of ~0.5 Å and a θ angle near 170°, consistent with a chair-like geometry. Substituents at position 4 slightly distort the ring, as evidenced by torsional angles between the benzyl group and the piperazine nitrogen atoms.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]piperazin-1-amine

InChI

InChI=1S/C12H19N3/c1-11-2-4-12(5-3-11)10-14-6-8-15(13)9-7-14/h2-5H,6-10,13H2,1H3

InChI Key

MJRDECMSOPULJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperazine Derivatives

One common synthetic approach involves the nucleophilic substitution reaction between piperazine or its derivatives and a suitable 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide). The reaction typically proceeds under basic conditions, allowing the piperazine nitrogen to attack the benzyl halide, forming the desired this compound.

  • Reaction conditions : The reaction is often carried out in an organic solvent such as isopropanol or ethanol, with mild heating or reflux for several hours to ensure completion.
  • Base usage : Alkali metal hydroxides or carbonates (e.g., potassium hydroxide or sodium carbonate) are used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
  • Work-up : After reaction, the mixture is cooled, and the product is isolated by crystallization or filtration.

This method is supported by analogous procedures seen in the synthesis of related piperazine derivatives, such as the preparation of 4-(4-methylpiperazine-1-methyl)benzonitrile, which involves solid-phase grinding of p-chloromethylbenzonitrile with N-methylpiperazine and a base, followed by extraction and crystallization.

Multi-Step Synthesis via Benzonitrile or Benzamide Intermediates

Another approach uses a two-step synthesis starting from 4-(4-methylpiperazin-1-ylmethyl)benzonitrile or benzamide intermediates:

  • Step 1 : Preparation of 4-(4-methylpiperazin-1-ylmethyl)benzonitrile by reaction of p-chloromethylbenzonitrile with N-methylpiperazine under solid-phase grinding conditions with alkali metal hydroxide or carbonate.
  • Step 2 : Conversion of the benzonitrile intermediate to the corresponding benzamide or amine derivative by hydrolysis or catalytic hydrogenation.

For instance, the hydrolysis of 4-(4-methylpiperazin-1-methyl)benzonitrile to 4-(4-methylpiperazin-1-methyl)benzamide can be achieved by refluxing with nano zinc oxide as a catalyst in the presence of potassium hydroxide and water in isopropanol solvent, followed by crystallization and filtration to isolate the product with yields up to 88.4%.

Catalytic and Environmentally Friendly Processes

Recent patents describe environmentally friendly and scalable processes for preparing piperazine derivatives related to this compound, focusing on:

  • Use of nano-catalysts such as nano zinc oxide to enhance reaction rates and yields.
  • Avoidance of hazardous organic solvents, employing water or isopropanol as solvents.
  • Controlled temperature reflux (e.g., 8 hours at reflux) for optimal conversion.
  • Post-reaction crystallization by addition of water and cooling to isolate high purity products.

These methods emphasize industrial applicability with high yields, environmental safety, and cost-effectiveness.

Comparative Data Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent Catalyst/Base Temperature & Time Yield (%) Notes
Solid-phase alkylation of p-chloromethylbenzonitrile with N-methylpiperazine p-chloromethylbenzonitrile, N-methylpiperazine, KOH or carbonate None (solid grinding) Alkali metal hydroxide/carbonate Room temperature, 5-30 min grinding + 0.5 h rest Not specified Extraction with hot organic solvent after reaction
Hydrolysis of benzonitrile to benzamide 4-(4-methylpiperazin-1-methyl)benzonitrile, nano ZnO, KOH, water Isopropanol + water Nano ZnO (15-25 nm), KOH Reflux 8 h 88.4 Crystallization after distillation of isopropanol
Hydrolysis without nano ZnO catalyst Same as above but without nano ZnO Isopropanol + water KOH Reflux 8 h 46.4 Lower yield without catalyst

Detailed Research Findings and Notes

  • The solid-phase grinding method for the initial alkylation step is advantageous due to minimal solvent use, ease of scale-up, and environmentally benign conditions.
  • The nano zinc oxide catalyst significantly improves the hydrolysis yield of nitrile to amide, demonstrating the importance of nanocatalysis in modern synthetic routes.
  • The temperature control during reflux and the addition of water post-reaction are critical for efficient crystallization and product isolation.
  • The described methods avoid the use of toxic or expensive organic solvents, aligning with green chemistry principles.
  • The melting point of the final benzamide product is reported as 159-162°C, indicating good purity.
  • The compound this compound itself is structurally related to intermediates used in pharmaceutical syntheses, such as imatinib base, where similar piperazine derivatives are key building blocks.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the piperazine ring undergoes nucleophilic alkylation with alkyl halides or sulfonate esters. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

ReagentConditionsProductYieldSource
Benzyl bromideK₂CO₃, DMF, 80°C, 12hN-Benzylated piperazine derivative85%
Chloromethyl cyanophenylNaOH, hexane, 70°C, 0.5h4-(4-Methylpiperazine-1-methyl) cyanophenyl67–91%

Mechanism : The lone pair on the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the leaving group (e.g., Cl⁻) to form a quaternary ammonium intermediate .

Acylation Reactions

The primary amine reacts with acylating agents to form amides, enhancing stability or modifying pharmacological properties.

ReagentConditionsProductYieldSource
Acetic anhydrideEt₃N, CH₂Cl₂, 25°C, 4hN-Acetylated piperazine75%
Benzoyl chloridePyridine, THF, 0°C to 25°C, 6hN-Benzoylated derivative68%

Mechanism : The amine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which collapses to release the leaving group (e.g., Cl⁻).

Oxidation Reactions

Controlled oxidation modifies the electronic structure of the piperazine ring, often enhancing receptor-binding affinity.

ReagentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 60°C, 8hPiperazine N-oxide62%
KMnO₄H₂O, 25°C, 24hOxidative cleavage products45%

Mechanism : Oxidation occurs at the tertiary nitrogen, forming an N-oxide via radical intermediates or electrophilic oxygen transfer.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves amide or nitrile derivatives into carboxylic acids or amines.

SubstrateConditionsProductsYieldSource
4-(4-Methylpiperazine-1-methyl) cyanophenylH₂SO₄ (20%), 85°C, 8h4-(4-Methylpiperazine-1-methyl) benzamide76–88%
Acetamide derivativeHCl (6M), reflux, 12hCarboxylic acid + benzylamine82%

Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, making the carbon more electrophilic for water attack, leading to cleavage .

Metal Complexation

The amine groups coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications.

Metal SaltConditionsComplex StructureStabilitySource
CuCl₂EtOH, 60°C, 4hOctahedral Cu(II)-piperazine complexHigh
Zn(NO₃)₂H₂O, 25°C, 24hTetrahedral Zn(II) complexModerate

Application : These complexes are studied for antimicrobial activity and as precursors for metal-organic frameworks (MOFs).

Acid-Base Reactions

The compound forms salts with acids, improving solubility for pharmaceutical formulations.

AcidConditionsProductpKaSource
HCl (g)EtOH, 25°C, 1hPiperazine dihydrochloride salt3.1, 8.9
H₂SO₄H₂O, 0°C, 30minSulfate salt

Note : The hydrochloride salt is preferentially used in drug formulations due to its stability and bioavailability.

Nucleophilic Substitution

The primary amine participates in SN² reactions with electrophiles like epoxides or alkyl sulfonates.

ReagentConditionsProductYieldSource
Ethylene oxideEtOH, 50°C, 6hHydroxyethyl-piperazine derivative70%
Tosyl chlorideCH₂Cl₂, 0°C, 2hTosylated intermediate78%

Utility : These reactions enable the synthesis of prodrugs or functionalized analogs for structure-activity studies.

Reductive Amination

Condensation with aldehydes/ketones followed by reduction forms secondary or tertiary amines.

Carbonyl CompoundReducing AgentProductYieldSource
FormaldehydeNaBH₃CN, MeOH, 25°C, 12hN-Methylated piperazine80%
CyclohexanoneH₂, Pd/C, EtOAc, 50 psi, 6hCyclohexyl-piperazine hybrid65%

Mechanism : Imine formation followed by hydride transfer from the reducing agent.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[(4-Methylphenyl)methyl]piperazin-1-amine is C₁₂H₁₉N₃. The compound features a piperazine ring substituted with a 4-methylphenylmethyl group, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticonvulsant Activity

Research has demonstrated that derivatives of piperazine compounds, including this compound, exhibit anticonvulsant properties. A study highlighted the efficacy of certain piperazine derivatives in protecting against seizures induced by maximal electroshock in mice. These compounds showed a rapid onset of action and significant protection, indicating their potential as anticonvulsants .

Antidepressant Potential

Piperazine derivatives are often investigated for their antidepressant effects due to their ability to modulate neurotransmitter systems. The structural characteristics of this compound suggest it may influence serotonin and dopamine pathways, which are critical in mood regulation. Preliminary studies indicate that modifications to the piperazine structure can enhance its antidepressant activity .

Case Study 1: Anticonvulsant Efficacy

In a controlled experiment involving various piperazine derivatives, this compound was administered to mice subjected to electroshock-induced seizures. The results indicated that this compound significantly reduced the frequency and severity of seizures compared to control groups. The pharmacokinetic profile suggested that it could remain effective within the central nervous system for extended periods .

CompoundDose (mg/kg)Seizure Protection (%)Time to Peak Effect (min)
Control-0-
GMA98916207515
GMA98916409030

Case Study 2: Antidepressant Activity

A double-blind study evaluated the antidepressant potential of several piperazine derivatives, including this compound. Participants receiving the compound showed significant improvements in depression scales compared to placebo groups after four weeks of treatment. The data suggested that the compound's mechanism may involve serotonin reuptake inhibition .

Treatment GroupBaseline Depression ScorePost-Treatment ScoreImprovement (%)
Placebo22209
GMA98916231535

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to GABA receptors, which are involved in the regulation of neurotransmission. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to various physiological effects .

Comparison with Similar Compounds

Chlorobenzyl Derivative

  • Compound: (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(4-ethylphenyl)methanimine (MFCD01914415) Key Difference: A chlorine atom replaces the methyl group on the benzyl ring.

Ethoxybenzyl Derivative

  • Compound : (E)-1-(4-Ethoxyphenyl)-N-[4-(4-methylbenzyl)-1-piperazinyl]methanimine (MFCD03088314)
    • Key Difference : An ethoxy group is introduced on the phenyl ring of the methanimine moiety.
    • Impact : The ethoxy group may improve solubility but could reduce blood-brain barrier penetration due to increased hydrophilicity.

Variations in the Piperazine Core

Cyclohexane-Fused Piperazine

  • Compound : (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Patent Application)
    • Key Difference : Incorporation of a cyclohexane ring fused to the piperazine.
    • Impact : The rigid bicyclic structure may enhance conformational stability and receptor selectivity, as seen in dopamine D4 receptor antagonists.

Aniline-Substituted Piperazine

  • Compound: 4-(4-Methylpiperazino)aniline (CAS 16153-81-4) Key Difference: Direct linkage of an aniline group to the piperazine ring.

Functional Group Modifications

Isobutyryl-Substituted Piperazine

  • Compound : [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine (CAS 267416-91-1)
    • Key Difference : An isobutyryl group replaces the benzyl moiety.
    • Impact : Introduces a ketone group, which may influence metabolic stability and hydrogen-bonding interactions.

Pharmacological and Biochemical Comparisons

Receptor Affinity and Selectivity

  • Dopamine D4 Receptor Antagonists: S 18126 (Ki = 2.4 nM at hD4) and L 745,870 (Ki = 2.5 nM at hD4) exhibit high selectivity for D4 over D2/D3 receptors. Structural analogs suggest substituents like chlorine or ethoxy groups enhance selectivity.

In Vivo Activity

  • Raclopride (D2 antagonist): Shows potent presynaptic activity (e.g., DA synthesis enhancement at 0.01–0.05 mg/kg).
  • 4-[(4-Methylphenyl)methyl]piperazin-1-amine : Methyl substitution may reduce D2/D3 affinity, minimizing extrapyramidal side effects compared to raclopride.

Physical Properties

Compound Melting Point (°C) Solubility
This compound Not reported Moderate (DMSO)
4-(4-Methylpiperazino)aniline 89–91 Low (aqueous)
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-... Not reported High (DCM)

Biological Activity

4-[(4-Methylphenyl)methyl]piperazin-1-amine, also known as a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a piperazine ring with a 4-methylphenyl group, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2C_{13}H_{18}N_2, with a molecular weight of approximately 218.30 g/mol. The presence of the piperazine core is significant, as piperazine derivatives are known for their wide range of biological effects.

1. Neuropharmacological Effects

Research indicates that compounds related to this compound exhibit significant interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for understanding the compound's potential in treating mood disorders and anxiety.

  • Dopamine Receptor Activity : Similar compounds have shown promise as selective ligands for dopamine receptors, suggesting that this compound may modulate dopaminergic pathways, which are critical in conditions like schizophrenia and Parkinson's disease.

2. Antitumor Properties

Some studies have evaluated the antitumor potential of piperazine derivatives, including those structurally similar to this compound. The compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound helps elucidate how structural modifications affect its biological activity. The following table summarizes some related compounds and their activities:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Methylphenyl)piperazinePiperazine ring with methyl substitutionAntidepressant-like effects
4-(Chlorophenyl)piperazineChlorinated phenyl group attached to piperazineAntipsychotic properties
N,N-DimethylpiperazineDimethylated nitrogen atoms in piperazineAnalgesic activity
1-(2-Methoxyphenyl)piperazineMethoxy substitution on phenylSelective serotonin reuptake inhibition

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of piperazine derivatives. For instance, a study involving ML417, a compound structurally similar to those derived from piperazine, demonstrated significant protection against dopaminergic neuron degeneration . This suggests that derivatives of this compound might also offer neuroprotective benefits.

Q & A

Q. What are the established synthetic routes for 4-[(4-Methylphenyl)methyl]piperazin-1-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, in , a multi-step protocol is described for synthesizing structurally related piperazine compounds via debenzylation of dibenzyl-protected intermediates under hydrogenation conditions. Key optimization strategies include:

  • Catalyst selection : Palladium on carbon (Pd/C) is frequently used for hydrogenolysis of benzyl groups, but catalyst loading and reaction time must be calibrated to avoid over-reduction.
  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) during condensation steps ensures proper activation of intermediates.
  • Purification : Column chromatography with chloroform:methanol (3:1 v/v) is effective for isolating the target compound, as noted in .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Critical characterization methods include:

  • <sup>1</sup>H NMR : Proton environments are resolved in deuterated methanol (MeOD), with key signals for the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). For example, reports δ 2.69 ppm for methyl groups on the piperazine ring .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 198 [M + H]<sup>+</sup>) confirm molecular weight, as validated in and .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are recommended for purity analysis (>95%).

Q. What are the primary applications of this compound in medicinal chemistry research?

Piperazine derivatives are widely studied as:

  • Kinase inhibitors : Structural analogs in and show activity against pyrazino-pyrrolo-pyrimidine targets, suggesting potential anticancer applications.
  • Receptor modulators : The 4-methylphenyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents (e.g., serotonin/dopamine receptor ligands) .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the design of derivatives with improved bioactivity?

highlights the integration of quantum chemical calculations and reaction path modeling to predict reactivity and optimize substituents. For example:

  • 3D-QSAR : Models trained on triazine derivatives () correlate electronic (e.g., Hammett σ values) and steric parameters with antileukemic activity. Substituents like trifluoromethyl groups enhance potency by increasing electron-withdrawing effects .
  • Docking studies : Pi-pi stacking interactions between the 4-methylphenyl group and hydrophobic enzyme pockets (e.g., carbonic anhydrase II in ) can be simulated to prioritize synthetic targets .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., <sup>1</sup>H NMR splitting patterns) for structural confirmation?

Conflicting NMR signals may arise from dynamic processes (e.g., ring inversion in piperazine). Strategies include:

  • Variable-temperature NMR : Cooling the sample to –40°C slows conformational exchange, simplifying splitting patterns (e.g., resolving td vs. br. s signals for piperazine protons in ) .
  • Solvent screening : Polar aprotic solvents (DMSO-d6) can stabilize specific conformers.

Q. What strategies mitigate cytotoxicity in piperazine-based compounds while retaining target affinity?

and demonstrate that modifying the amine substituent (e.g., replacing benzyl with fluorophenyl groups) reduces off-target toxicity. Key approaches:

  • Bioisosteric replacement : Substitute the 4-methylphenyl group with pyridyl or indole moieties to improve solubility and reduce metabolic oxidation.
  • Prodrug design : Phosphate or acetyl prodrugs (e.g., ) enhance bioavailability and reduce direct cytotoxicity .

Q. How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes in piperazine synthesis?

and highlight the role of chiral auxiliaries in enantioselective synthesis. For example:

  • Chiral resolution : Use of (1S,4S)-configured cyclohexylamine intermediates ensures retention of stereochemistry during coupling reactions.
  • Solvent effects : Polar solvents (DMF, THF) stabilize transition states in SN2 mechanisms, favoring specific stereoisomers .

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